molecular formula C16H13BrF2O2 B12302202 Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate

Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate

Cat. No.: B12302202
M. Wt: 355.17 g/mol
InChI Key: AZWFSMHEZPZJFZ-UHFFFAOYSA-N
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Description

Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate is a fluorinated ester derivative featuring a biphenyl core substituted with bromine at the 4'-position and a difluoroacetate group at the 4-position.

Properties

Molecular Formula

C16H13BrF2O2

Molecular Weight

355.17 g/mol

IUPAC Name

ethyl 2-[4-(4-bromophenyl)phenyl]-2,2-difluoroacetate

InChI

InChI=1S/C16H13BrF2O2/c1-2-21-15(20)16(18,19)13-7-3-11(4-8-13)12-5-9-14(17)10-6-12/h3-10H,2H2,1H3

InChI Key

AZWFSMHEZPZJFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Reaction Mechanisms and Influencing Factors

The reactivity of ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate is governed by its functional groups and substituents:

  • Bromine substituent : Acts as a leaving group in nucleophilic substitution reactions (SN1/SN2).

  • Difluoro group : Enhances electron-withdrawing effects, stabilizing carbocations or transition states via inductive effects.

  • Ester functionality : Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or their conjugate bases.

The fluorine atoms also influence regioselectivity and reaction kinetics by altering electronic environments around the aromatic rings .

Conversion to (4'-Bromobiphenyl-4-yl)(difluoro)acetic Acid

Hydrolysis of the ester group under basic or acidic conditions yields the corresponding carboxylic acid. For example, in General Procedure B (GP B), the ester undergoes hydrolysis to form (4'-bromobiphenyl-4-yl)(difluoro)acetic acid. Key steps include:

  • Reaction with aqueous acid/base.

  • Workup involving pH adjustment and organic solvent extraction.

Reaction ConditionsReagentsProductYieldReference
Aqueous HCl (18%)/DichloromethaneHydrochloric acid, dichloromethane(4'-Bromobiphenyl-4-yl)(difluoro)acetic acid68%

This reaction is critical for generating intermediates used in further synthetic transformations .

Substitution Reactions

The bromine atom at the para position of the biphenyl ring undergoes substitution reactions, facilitated by its electrophilic nature. While specific substitution pathways are not explicitly detailed in the literature, analogous systems suggest potential mechanisms:

  • Nucleophilic aromatic substitution : Likely under strongly activating conditions (e.g., electron-donating groups).

  • Elimination-addition mechanisms : Possible under high-temperature or dehydrohalogenation conditions.

The difluoro group’s electron-withdrawing nature may moderate the reactivity of the bromine substituent.

Decarboxylative Fluorination

This compound can participate in decarboxylative fluorination reactions, a process highlighted in catalytic studies. This reaction typically involves the loss of CO₂ and the incorporation of fluorine atoms into the aromatic system. While the exact mechanism for this compound is not fully described, analogous systems demonstrate that such reactions often proceed via:

  • Carboxylate formation : Deprotonation of the carboxylic acid derivative.

  • Decarboxylation : Liberation of CO₂, generating a reactive intermediate.

  • Fluorination : Incorporation of fluorine via electrophilic or radical pathways.

This pathway is particularly relevant for synthesizing fluorinated biphenyl derivatives .

Reactivity of the Difluoro Group

The difluoroacetate moiety introduces unique electronic properties:

  • Electron-withdrawing effect : Stabilizes adjacent carbocations or transition states.

  • Steric effects : May hinder nucleophilic attack or hinder regioselectivity.

These effects are critical in directing reaction pathways, such as in hydrolysis or substitution reactions.

Comparison of Reaction Pathways

Reaction TypeKey FeaturesTypical Reagents/ConditionsProduct Class
HydrolysisEster→Carboxylic acidAcid/base, aqueous solvent(4'-Bromobiphenyl-4-yl)(difluoro)acetic acid
SubstitutionBromine replacementNucleophiles (e.g., hydroxylamine)Substituted biphenyl derivatives
Decarboxylative FluorinationCO₂ elimination + fluorinationFluorinating agents (e.g., electrophilic F sources)Fluorinated biphenyl compounds

Characterization and Analytical Data

Reaction products are typically characterized using:

  • NMR spectroscopy : Confirms structural integrity (e.g., ¹H NMR δ 1.36–7.72 ppm for aromatic protons) .

  • Mass spectrometry : Verifies molecular weight (e.g., HRMS [M]+ found 354.0063 for the ester) .

  • Chromatography : Purification involves flash column chromatography with solvents like dichloromethane or ethyl acetate .

Scientific Research Applications

Pharmacological Applications

Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate and its derivatives are significant in the development of pharmaceuticals. The biphenyl moiety is a common structural feature in many biologically active compounds, including drugs used for treating cancer, inflammation, and other diseases.

Key Insights:

  • Anticancer Activity: Compounds containing biphenyl structures have been shown to exhibit anticancer properties. For instance, biphenyl derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: Some biphenyl derivatives demonstrate anti-inflammatory activity, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Properties: The presence of halogen substituents, such as bromine and fluorine, enhances the biological activity of biphenyl derivatives against bacteria and fungi .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the formation of more complex molecules.

Synthesis Techniques:

  • Palladium-Catalyzed Reactions: this compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
  • Fluorination Strategies: The difluoroacetate group facilitates the introduction of fluorine atoms into organic molecules, enhancing their pharmacological profiles by improving metabolic stability and bioactivity .

Material Science Applications

Due to its unique electronic properties, this compound is also explored in material science, particularly in the development of organic electronic devices.

Applications in Materials:

  • Organic Light Emitting Diodes (OLEDs): Fluorinated biphenyls are key components in OLEDs due to their high electron mobility and stability under operational conditions .
  • Liquid Crystals: The compound's structure contributes to the development of liquid crystals used in display technologies. Its ability to modulate optical properties makes it suitable for applications in screens and other optical devices .

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Research:
    • A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in specific cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Synthesis of Novel Antimicrobials:
    • Researchers synthesized new antimicrobial agents based on this compound, revealing enhanced activity against resistant bacterial strains compared to existing treatments .
  • Development of OLED Materials:
    • A project focused on integrating fluorinated biphenyls into OLED formulations resulted in devices with improved brightness and efficiency, showcasing the potential for commercial applications in consumer electronics .

Mechanism of Action

The mechanism of action of Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate involves its interaction with specific molecular targets and pathways. The bromine and difluoroacetate groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2,2-Difluoro-3-(4-Phenylcyclohexyl)Propanoate (Compound 4)
  • Structure : Differs in the aromatic system (cyclohexyl vs. biphenyl) and substituent placement.
  • Synthesis : Radical chain reaction using Et₃B, yielding 76% with trans/cis isomerism (8:2) .
  • Key Contrast : The biphenyl system in the target compound may enhance π-π stacking interactions compared to the cyclohexyl group, influencing crystallinity or biological target binding.
3-(4'-Bromobiphenyl)-4-Phenyl Butyric Acid
  • Structure : Carboxylic acid derivative with a butyric acid chain instead of an ester.
  • Synthesis : Reduction of an ethyl ester intermediate using trifluoroacetic acid and trialkyl silane .
  • Application : Intermediate for rodenticides (e.g., tetralin-1-one derivatives) .
  • Key Contrast : The ester group in the target compound likely improves stability and bioavailability compared to the carboxylic acid.
Pyraflufen-Ethyl
  • Structure : Contains a pyrazole ring and chlorine substituents (C₁₅H₁₃Cl₂F₃N₂O₄).
  • Application : Herbicide .
  • Key Contrast : The bromobiphenyl group in the target compound may offer distinct reactivity (e.g., Suzuki coupling) versus pyraflufen-ethyl’s chlorine-substituted pyrazole.
4-Biphenyl-4'-Fluoro-Acetic Acid
  • Structure : Carboxylic acid with fluorine at 4' instead of bromine (C₁₄H₁₁FO₂) .

Key Observations :

  • Radical reactions (e.g., ) and acid-catalyzed reductions (e.g., ) are common for fluorinated esters.
  • Stereochemical control in fluorinated systems (e.g., ) may require advanced techniques like 2D NMR.

Physical and Chemical Properties

Compound Halogen Functional Group Molecular Weight Notable Properties
Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate Br Ester ~367.2 (estimated) High lipophilicity, potential for cross-coupling
4-Biphenyl-4'-fluoro-acetic acid F Carboxylic acid 230.2 Higher water solubility vs. ester
Pyraflufen-ethyl Cl, F Ester 437.2 Herbicidal activity

Key Contrasts :

  • Bromine’s leaving-group ability makes the target compound suitable for catalytic coupling reactions.
  • Esters generally exhibit higher volatility and lower melting points than carboxylic acids.

Biological Activity

Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a biphenyl structure with a bromine atom and two fluorine atoms substituted on the aromatic rings. The synthesis of this compound typically involves the reaction of brominated biphenyl derivatives with difluoroacetate under specific catalytic conditions. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, making them more accessible for biological testing .

Anticancer Properties

Recent studies have highlighted the anticancer potential of biphenyl derivatives, including those similar to this compound. These compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization and induce apoptosis in MCF-7 breast cancer cells .

Table 1: Summary of Biological Activities

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis, inhibits tubulin polymerization
CA-4 analoguesMCF-70.075Microtubule-targeting agent
3-fluoro β-lactam derivativesMCF-70.0035Induces pro-apoptotic factors

Note: TBD = To Be Determined based on further research.

The biological activity of this compound can be attributed to its ability to interact with key cellular pathways involved in cancer progression. It has been observed that similar compounds can downregulate anti-apoptotic proteins like Bcl2 while upregulating pro-apoptotic proteins such as Bax, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

A series of studies have investigated the effects of biphenyl derivatives on cancer cell lines:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduces cell viability in MCF-7 cells, suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with similar biphenyl derivatives showed reduced tumor sizes compared to control groups, indicating that these compounds may inhibit tumor growth effectively .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in substituents affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances cytotoxicity by increasing the compound's lipophilicity and cellular uptake .

Q & A

Basic: What are the recommended safety protocols for handling Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate?

Researchers must use chemical fume hoods, wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to severe irritation risks. Store in airtight containers away from oxidizers and heat sources. Decomposition products (e.g., hydrogen fluoride) require neutralization with calcium carbonate .

Basic: What synthetic routes are used to prepare this compound?

Common methods involve:

  • Suzuki-Miyaura coupling : React 4-bromophenylboronic acid with 4-bromoiodobenzene, followed by esterification with ethyl difluoroacetate.
  • Stepwise functionalization : Introduce bromine via electrophilic substitution on biphenyl precursors, then attach the difluoroacetate group using DCC coupling .

Advanced: How can crystallographic refinement address challenges from bromine/fluorine atoms?

Bromine’s high electron density and fluorine’s anisotropic scattering complicate refinement. Use SHELXL with TWIN/BASF commands for twinned data. Apply Hirshfeld rigid-body constraints and ADPs (anisotropic displacement parameters) for fluorine atoms. Validate with Rint and GooF metrics .

Advanced: How do the difluoroacetate and bromobiphenyl groups influence pharmacological activity?

The bromobiphenyl moiety enhances lipophilicity and π-π stacking with aromatic residues in target proteins. Difluoroacetate increases metabolic stability by resisting esterase hydrolysis (C-F bonds are less prone to enzymatic cleavage) and modulates electron-withdrawing effects, altering binding affinity .

Basic: Which spectroscopic techniques characterize this compound?

  • <sup>19</sup>F NMR : Expect two doublets near -110 ppm (CF2).
  • <sup>1</sup>H NMR : Aromatic protons (7.2–7.8 ppm), ethyl ester quartet (4.2 ppm), and triplet (1.3 ppm).
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 342.99 (C16H12BrF2O2) .

Advanced: How to resolve NMR contradictions from biphenyl rotational isomerism?

Dynamic rotational isomerism in the biphenyl group causes signal splitting. Use variable-temperature NMR (e.g., 25°C to -40°C) to slow interconversion. For quantification, apply EXSY (Exchange Spectroscopy) or DFT calculations to predict energy barriers .

Basic: What storage conditions prevent decomposition?

Store at 2–8°C under nitrogen, shielded from light. Monitor for HF release via pH strips. Decontaminate spills with vermiculite or sand, followed by 10% NaHCO3 wash .

Advanced: Which computational methods model fluorine’s electronic effects?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map fluorine’s electron-withdrawing impact.
  • Molecular Docking : Use AutoDock Vina with fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25 e) to simulate target binding .

Basic: How to identify and remove common synthesis impurities?

By-products include unreacted bromobiphenyl (detectable via TLC, Rf 0.6 in hexane:EA 8:2) and ester hydrolysis products. Purify via silica gel chromatography (gradient: 5–20% ethyl acetate/hexane) or recrystallization from ethanol/water .

Advanced: How does fluorination affect bioavailability vs. non-fluorinated analogs?

Fluorine reduces basicity of adjacent amines (pKa ↓ by ~1 unit), enhancing membrane permeability. <sup>18</sup>F radiolabeling studies show prolonged half-life (t½ > 4 h vs. <1 h for non-fluorinated analogs) due to decreased CYP450 metabolism .

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